molecular formula C17H22ClN3OS B6650493 N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride

N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride

Cat. No.: B6650493
M. Wt: 351.9 g/mol
InChI Key: BEKJTMBZUDUOPI-ZOWNYOTGSA-N
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Description

N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS.ClH/c1-12-5-2-3-7-14(12)15-11-19-17(22-15)20-16(21)9-8-13-6-4-10-18-13;/h2-3,5,7,11,13,18H,4,6,8-10H2,1H3,(H,19,20,21);1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKJTMBZUDUOPI-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(S2)NC(=O)CCC3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CN=C(S2)NC(=O)CC[C@@H]3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide typically involves the reaction of 2-bromo-1-(2-methylphenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with (2S)-pyrrolidine-2-carboxylic acid to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the pyrrolidine moiety.

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